Globostellatic acid A

Description

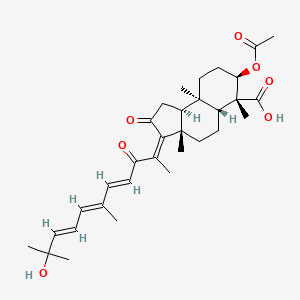

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H44O7 |

|---|---|

Molecular Weight |

540.7 g/mol |

IUPAC Name |

(3Z,3aS,5aR,6R,7R,9aR,9bS)-7-acetyloxy-3-[(4E,6E,8E)-10-hydroxy-6,10-dimethyl-3-oxoundeca-4,6,8-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylic acid |

InChI |

InChI=1S/C32H44O7/c1-19(10-9-15-29(4,5)38)11-12-22(34)20(2)27-23(35)18-25-30(6)17-14-26(39-21(3)33)32(8,28(36)37)24(30)13-16-31(25,27)7/h9-12,15,24-26,38H,13-14,16-18H2,1-8H3,(H,36,37)/b12-11+,15-9+,19-10+,27-20+/t24-,25+,26-,30+,31+,32-/m1/s1 |

InChI Key |

FCEBMUDWBVZUAU-JZOYBAOCSA-N |

Isomeric SMILES |

C/C(=C\C=C\C(C)(C)O)/C=C/C(=O)/C(=C/1\C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)C(=O)O)OC(=O)C)C)C)/C |

Canonical SMILES |

CC(=CC=CC(C)(C)O)C=CC(=O)C(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C(=O)O)OC(=O)C)C)C)C |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in defining the carbon skeleton and the placement of various functional groups within Globostellatic acid A. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to unravel the complex spin systems of the molecule.

The ¹H NMR spectrum of this compound provided initial insights into its structure, revealing the presence of several key features. Resonances in the olefinic region, specifically doublets with coupling constants of approximately 11.0 and 15.0 Hz, were indicative of a conjugated double bond system within the molecule. minia.edu.eg The spectrum also showed characteristic signals for five aliphatic methyl groups, two olefinic methyls, and an oxygenated methine proton. minia.edu.eg The presence of an acetyl methyl singlet at 2.06 ppm, which correlated with the downfield shift of the H-3 proton to 5.41 ppm, was also a significant observation. minia.edu.eg

The ¹³C NMR data complemented the proton data and was crucial in differentiating the isomalabaricane skeleton from the malabaricane triterpenoids. minia.edu.eg The carbon chemical shifts provided a map of the carbon framework, confirming the presence of the tricyclic core and the polyene side chain.

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 38.0 | 1.43 (m), 1.73 (m) |

| 2 | 26.8 | 1.73 (m), 2.21 (m) |

| 3 | 78.9 | 5.41 (br s) |

| 4 | 55.4 | |

| 5 | 50.1 | 1.73 (m) |

| 6 | 21.6 | |

| 7 | 34.5 | |

| 8 | 45.6 | |

| 9 | 50.1 | |

| 10 | 37.7 | |

| 11 | 124.5 | |

| 12 | 135.5 | |

| 13 | 138.2 | |

| 14 | 125.0 | |

| 15 | 130.0 | |

| 16 | 136.0 | |

| 17 | 128.0 | |

| 18 | 13.9 | 1.91 (s) |

| 19 | 21.3 | 1.96 (s) |

| 20 | 31.8 | |

| 21 | 72.0 | 4.18 (t, 6.5) |

| 22 | 35.8 | |

| 23 | 25.6 | |

| 24 | 29.2 | 1.47 (s) |

| 25 | 26.2 | 1.36 (s) |

| 26 | 17.5 | 0.95 (s) |

| 27 | 21.6 | 1.25 (s) |

| 28 | 170.2 | |

| 29 | 21.3 | 2.06 (s) |

| 30 | 178.0 |

Data derived from related isomalabaricane structures and comparative analysis. minia.edu.eg

2D NMR experiments were essential for establishing the connectivity of atoms within this compound. minia.edu.eg Correlation Spectroscopy (COSY) experiments confirmed the spin-spin coupling relationships between adjacent protons, particularly clarifying the connectivity of the olefinic protons in the polyene chain. minia.edu.egresearchgate.net

Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra were pivotal in assigning the proton and carbon signals unequivocally. minia.edu.eg HMQC correlated directly bonded proton and carbon atoms, while HMBC revealed long-range couplings (2-3 bonds) between protons and carbons. youtube.comsdsu.edu These HMBC correlations were instrumental in placing the seven methyl groups and defining the attachment of functional groups to the triterpene framework. minia.edu.eg

To determine the relative stereochemistry, a Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiment was performed. minia.edu.eg For the closely related Globostellatic acid F, a ROESY experiment confirmed a trans-syn-trans ring junction. minia.edu.eg The observation of a Nuclear Overhauser Effect (NOE) between specific methyl groups (CH₃-26 and CH₃-28) was identical to that observed for this compound, which was crucial in establishing the 13Z configuration. minia.edu.eg

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provided the molecular weight and elemental composition of this compound, which are fundamental to its structural identification.

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was utilized to determine the precise molecular formula of this compound. minia.edu.egu-tokyo.ac.jp This soft ionization technique generates primarily intact protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), allowing for accurate mass measurement. wikipedia.org The exact mass obtained from HRFABMS analysis confirmed the elemental composition of the molecule, which was consistent with the structure proposed by NMR data.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopic Analysis

UV-Vis and IR spectroscopy provided valuable information about the functional groups and conjugated systems present in this compound. minia.edu.eg

The UV-Vis spectrum of this compound is characterized by absorption maxima that are indicative of the extended conjugated polyene chain within the molecule. minia.edu.eg The specific wavelengths of maximum absorption help to confirm the length and nature of the conjugated system. minia.edu.eglibretexts.org

The IR spectrum revealed the presence of key functional groups. u-tokyo.ac.jp Characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups from the carboxylic acid and ester functionalities, and carbon-carbon double bonds (C=C) of the polyene chain were observed, corroborating the structural features deduced from NMR and MS data. spectroscopyonline.comspectroscopyonline.com

Determination of Relative and Absolute Stereochemistry

The final step in the structural elucidation of this compound was the determination of its three-dimensional arrangement, or stereochemistry.

The relative configuration of the tricyclic nucleus was established through ROESY/NOESY experiments, which revealed through-space interactions between specific protons. minia.edu.eg For instance, the observation of NOEs between certain protons confirmed the trans-syn-trans fusion of the rings. minia.edu.eg The stereochemistry of the side chain, particularly the geometry of the double bonds, was also deduced from NOE data and the coupling constants of the olefinic protons. minia.edu.eg The NOE between CH₃-26 and CH₃-28 was key in assigning the 13Z configuration. minia.edu.eg The absolute stereochemistry, which defines the exact spatial orientation of the atoms, is often determined by more advanced techniques such as X-ray crystallography of a suitable crystal or by chemical correlation to a compound of known absolute configuration. wikipedia.orgusm.edu

Biosynthetic Pathways and Proposed Mechanisms

Precursor Compounds and Initial Enzymatic Transformations (e.g., Squalene (B77637), 2,3-Oxidosqualene)

The journey to Globostellatic acid A begins with the universal precursors of all triterpenoids: squalene and its epoxidized form, 2,3-oxidosqualene (B107256). rsc.orgresearchgate.netrsc.org The biosynthesis of these foundational molecules is a well-understood pathway in many organisms. nih.govfrontiersin.org

The process starts with acetyl-CoA, a central metabolite in primary metabolism. nih.gov Through the mevalonate (B85504) pathway, acetyl-CoA is converted into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). frontiersin.orgnih.gov Two molecules of farnesyl diphosphate (B83284) (FPP) are then condensed head-to-head by the enzyme squalene synthase (SQS) to form squalene. nih.gov This reaction is a critical, committing step in triterpenoid (B12794562) and sterol biosynthesis. frontiersin.orgnih.gov

Squalene itself is a linear C30 hydrocarbon. rsc.org To initiate the cyclization cascade necessary for forming the polycyclic triterpene core, it must first be activated by epoxidation. rsc.org A squalene epoxidase (SQE), a monooxygenase enzyme, catalyzes the conversion of squalene to 2,3-oxidosqualene (also known as squalene-2,3-epoxide). frontiersin.org This epoxide is the direct substrate for the subsequent cyclization step. rsc.orgresearchgate.netrsc.org

| Precursor Stage | Compound | Key Enzyme(s) |

| Initial Precursor | Acetyl-CoA | Multiple enzymes of Mevalonate Pathway |

| C15 Intermediate | Farnesyl Diphosphate (FPP) | Farnesyl Diphosphate Synthase |

| C30 Linear Precursor | Squalene | Squalene Synthase (SQS) |

| Activated Precursor | 2,3-Oxidosqualene | Squalene Epoxidase (SQE) |

Cascade Cyclization and Rearrangement Processes Leading to Isomalabaricane Skeleton

The formation of the distinctive tricyclic isomalabaricane skeleton is the hallmark of this biosynthetic pathway. mdpi.comresearchgate.net This is achieved through a complex cascade of cyclizations and rearrangements, initiated from the 2,3-oxidosqualene precursor. rsc.orgresearchgate.net This process is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), or triterpene synthases. rsc.orgtandfonline.com

The proposed mechanism begins with the protonation of the epoxide ring in 2,3-oxidosqualene within the enzyme's active site. This generates a C-2 carbocation, which triggers a series of concerted, stereospecific cation-π cyclizations along the polyene chain. rsc.org Unlike the cyclizations that lead to more common tetra- and pentacyclic triterpenes, the cascade for the isomalabaricane skeleton is considered an "unusual" or "incomplete" cyclization. rsc.orgresearchgate.netrsc.org The reaction proceeds to form a tricyclic carbocation intermediate. This is followed by a series of hydride and methyl group migrations (shifts) to stabilize the structure, ultimately leading to the formation of the core isomalabaricane framework after deprotonation. rsc.org The specific stereochemistry of the isomalabaricane core, particularly the trans-syn-trans fusion of the perhydrobenz[e]indene system, is dictated by the precise folding of the squalene precursor within the cyclase's catalytic pocket. acs.org

Post-Cyclization Modifications (e.g., Oxidations, Carboxylations, Esterifications)

Once the fundamental isomalabaricane skeleton is assembled, it undergoes a series of "tailoring" reactions to produce the final, specific structure of this compound. mdpi.comnih.gov These post-cyclization modifications are responsible for the vast diversity of triterpenoids found in nature. nih.govresearchgate.net For this compound, the most defining feature is the presence of a carboxylic acid group at the C-4 position of the A-ring. nih.gov

The generation of this carboxyl group likely involves a series of oxidative steps. It is hypothesized that the C-4 methyl group of the isomalabaricane precursor is sequentially oxidized—first to a hydroxymethyl group, then to an aldehyde, and finally to a carboxylic acid. Other modifications, such as oxidations or esterifications along the polyene side chain, also occur to yield the specific structure of this compound and its congeners. mdpi.comresearchgate.net For instance, other related compounds isolated alongside this compound, such as Globostellatic acids F through M, show variations in the oxidation and esterification patterns, highlighting the activity of these tailoring enzymes. researchgate.netresearchgate.net

| Modification Type | Description | Relevance to this compound |

| Oxidation | Introduction of oxygen atoms (hydroxyl groups, ketones). | Likely involved in forming the C-4 carboxyl group and modifying the side chain. |

| Carboxylation | Formation of a carboxylic acid group. | The defining feature at C-4, distinguishing globostellatic acids from other isomalabaricanes. nih.gov |

| Esterification | Formation of an ester group. | Some congeners of Globostellatic acid are found as methyl esters, suggesting the presence of esterifying enzymes. mdpi.comrsc.org |

Hypothetical Enzymatic Machinery Involved in Biosynthesis

While the specific enzymes responsible for the biosynthesis of this compound in marine sponges have not been isolated and characterized, their identities can be hypothesized based on known enzyme families involved in other triterpenoid pathways. nih.govtandfonline.comnih.gov

Squalene Synthase (SQS): This enzyme is responsible for the formation of squalene from two units of farnesyl diphosphate. nih.gov

Squalene Epoxidase (SQE): A monooxygenase that converts squalene to 2,3-oxidosqualene, priming it for cyclization. frontiersin.org

Isomalabaricane Synthase (an Oxidosqualene Cyclase): This would be a specific triterpene synthase (OSC) that folds the 2,3-oxidosqualene precursor in a unique conformation to catalyze the specific cyclization/rearrangement cascade leading to the isomalabaricane skeleton. rsc.orgtandfonline.com

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is commonly responsible for the post-cyclization oxidative modifications of triterpenoid skeletons. nih.gov It is highly probable that one or more CYPs are responsible for the sequential oxidation of the C-4 methyl group to a carboxylic acid.

Dehydrogenases: Alcohol and aldehyde dehydrogenases are likely involved in the intermediate steps of oxidizing the C-4 methyl group to the final carboxylate state.

Carboxylases/Transferases: While CYPs can complete the oxidation to a carboxylic acid, specific carboxylating enzymes could also be involved. Furthermore, methyltransferases could be responsible for the esterification seen in related compounds. mdpi.com

The biogenesis of isomalabaricane compounds in sponges remains an area requiring further investigation to move from hypothetical pathways to fully characterized enzymatic machinery. mdpi.com

Chemical Synthesis and Analog Development

Total Synthesis Approaches to Globostellatic Acid A and its Core Scaffolds

While a total synthesis of this compound itself has not been published, a landmark achievement in this field is the first total synthesis of the closely related isomalabaricane, Rhabdastrellic Acid A. chemrxiv.org The strategies employed for the construction of its trans-syn-trans-perhydrobenz[e]indene core are directly applicable to this compound.

Retrosynthetic analysis is a technique used to deconstruct a complex target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. deanfrancispress.comlkouniv.ac.inucoz.com For a molecule like this compound, the primary retrosynthetic disconnections would involve:

Side Chain Disconnection : The polyunsaturated side chain is disconnected from the tricyclic core, typically via the reverse of a cross-coupling reaction. The synthesis of Rhabdastrellic Acid A utilized a late-stage cross-coupling, highlighting this as a modular approach for installing various side chains. chemrxiv.org

Tricyclic Core Dissection : The complex trans-syn-trans-perhydrobenz[e]indene core is further broken down. The synthesis of Rhabdastrellic Acid A envisioned the formation of the core through a series of complexity-generating cyclization reactions from a more linear precursor derived from geranylacetone. chemrxiv.org This approach avoids the step-by-step construction of each ring, aiming for a more efficient assembly of the core structure.

The construction of the sterically congested isomalabaricane tricycle is a significant synthetic challenge. researchgate.net Several advanced strategies have been developed to address this:

Radical Polyene Cyclization : In the synthesis of Rhabdastrellic Acid A, a reductive radical polyene cyclization was a key step in forming the initial ring systems of the core. chemrxiv.org

Oxidative Cycloisomerization : An unprecedented oxidative Rautenstrauch cycloisomerization, catalyzed by gold, was employed to forge a key five-membered ring in the core structure. chemrxiv.org

Metal-Catalyzed Hydrogen Atom Transfer (MHAT) : The synthesis of a mimic of globostellatic acid X methyl ester featured a novel radical cascade involving a metal-catalyzed hydrogen atom transfer (MHAT) to complete the polycyclic architecture. researchgate.net

Annulation Reactions : The hydrindane (bicyclo[4.3.0]nonane) motif is a core component of the globostellatic acid structure. researchgate.netmdpi.com Synthetic routes to this system often rely on powerful annulation reactions, such as the Robinson annulation, to build the fused ring system from simpler precursors. chemrxiv.org

The total synthesis of Rhabdastrellic Acid A was accomplished in a 14-step linear sequence, demonstrating a highly selective chemical approach to the strained trans-syn-trans-perhydrobenz[e]indene core for the first time. chemrxiv.org

Controlling the stereochemistry of the multiple chiral centers in the globostellatic acid scaffold is paramount. Modern synthetic chemistry offers a range of tools to achieve this:

Chiral Catalysts : The use of chiral catalysts can guide a reaction to produce one enantiomer preferentially over the other. libretexts.org For example, an enantioselective Antilla allylboration was used in the synthesis of a globostellatic acid mimic. researchgate.net The Sharpless asymmetric epoxidation is another powerful method that uses a chiral catalyst system (titanium tetraisopropoxide and diethyl tartrate) to create chiral epoxides from allylic alcohols. libretexts.org

Organocatalysis : Small organic molecules can be used to catalyze reactions enantioselectively. nih.gov Cooperative Brønsted acid-type organocatalysis, for instance, has been developed for the stereoselective synthesis of complex molecules. nih.gov

Substrate Control : In some cases, the existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions. The diastereoselective formation of the nine-membered carbocycle in the synthesis of glauconic acid was achieved through an intramolecular alkylation, where the existing stereochemistry dictated the approach of the reacting groups. rsc.org

Photoredox Catalysis : Visible light-promoted photoredox catalysis has emerged as a method for stereoselective C-radical addition, providing a route to unnatural α-amino acids that could be adapted for other complex syntheses. rsc.org

Partial Synthesis and Semi-Synthetic Modifications of Natural Precursors

The isolation of a wide array of globostellatic acid congeners from marine sponges suggests that the natural biosynthetic machinery produces a variety of related structures. nih.govrsc.orgmdpi.com This natural diversity provides a basis for semi-synthetic modifications to create further analogs. While extensive semi-synthetic studies on this compound are not widely reported, common strategies would involve transformations of the existing functional groups:

Esterification : The carboxylic acid at C-4 is a prime handle for modification. Many reported globostellatic acids are the methyl esters, likely formed for easier isolation and characterization, but other esters could be readily prepared to probe SAR. rsc.orgdoi.org

Acylation/Deacylation : The hydroxyl group at C-3 is often found acetylated in nature. mdpi.com The relative biological activities of 3-O-acetylated versus 3-O-deacetylated compounds have been compared, indicating that simple deacetylation (hydrolysis) and re-acylation with different groups are feasible and informative modifications. mdpi.com

Side Chain Isomerization : The polyene side chain can isomerize at the C-13 position upon exposure to light, leading to mixtures of 13E and 13Z isomers. mdpi.com Controlled isomerization or separation of these isomers is crucial for understanding their respective biological contributions.

Development of Simplified Analogs for Synthetic Tractability

Given the challenges of a full total synthesis, researchers have pursued the creation of simplified analogs that are easier to make while retaining the key structural features required for biological activity. mdpi.comdoi.org

BC-Ring Analogs : SAR studies suggested that the A-ring of the globostellatic acid core had little impact on the anti-angiogenic activity, whereas the conjugated pentaene side chain was critical. doi.org This led to the design and synthesis of simplified analogs containing only the BC-ring system and the polyene side chain. A concise, 10-step synthesis of such a model was achieved starting from the commercially available Hajos-Parrish ketone, using key steps like stereoselective ynolate olefination and allylic oxidation. doi.org

SAR Derivatives : A derivative of globostellatic acid for SAR studies was prepared by synthesizing the trans-hydrindane (B1202327) core and attaching a side chain via a Stille coupling reaction. mdpi.com This modular approach allows for different side chains to be readily attached to the core structure to explore their effect on activity.

These studies demonstrate that synthetically tractable models can serve as valuable leads for developing novel therapeutic agents. doi.org

Strategic Chemical Transformations for Derivatization

The creation of globostellatic acid analogs for SAR studies relies on a toolkit of strategic chemical transformations to build and modify the core and side chain moieties.

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Stille coupling , which couples an organotin compound with an organohalide, was used to attach the complex side chain to the globostellatic acid core. mdpi.com This strategy is central to modular analog synthesis.

Olefinations : Reactions that form carbon-carbon double bonds are essential for constructing the polyene side chain. Ynolate olefination was a key step in the synthesis of a simplified BC-ring model. doi.org

Oxidations and Reductions : Selective oxidation and reduction reactions are used to install and modify functional groups. Allylic oxidation was used to introduce a carbonyl group into the BC-ring model. doi.org The use of reagents like DIBAL-H for reduction and Swern oxidation for subsequent oxidation are common transformations in these multi-step syntheses. mdpi.com

Esterification and Hydrolysis : As mentioned, simple esterification of the carboxylic acid and hydrolysis of natural esters are fundamental derivatization techniques. chemrxiv.orgdoi.org

These transformations enable chemists to systematically vary different parts of the globostellatic acid structure and determine which features are essential for its biological profile.

Biological Activities and Preclinical Mechanistic Investigations

Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines (In Vitro Studies)

Globostellatic acid A, a naturally occurring isomalabaricane triterpene, has demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines in laboratory settings. These in vitro studies have been crucial in elucidating the compound's potential as an anticancer agent.

Activity against Murine Leukemia Cell Lines (e.g., P-388, L5178Y)

Initial investigations into the bioactivity of this compound revealed its potent cytotoxic effects against murine leukemia cell lines. Globostellatic acids A-D exhibited cytotoxicity against P-388 murine leukemia cells with IC50 values ranging from 0.1 to 0.46 µg/mL. nih.govacs.org Specifically, this compound demonstrated an IC50 value of 0.1 µg/mL against this cell line. acs.org In another study, Globostellatic acids A–D showed significant cytotoxicity against murine leukemia P388 cells with IC50 values of 0.2–0.8 μM. mdpi.com

Further studies involving the L5178Y mouse lymphoma cell line also highlighted the potent activity of isomalabaricane derivatives. minia.edu.eg While this compound itself was tested, related compounds within the same family, such as globostellatic acids H/I, showed remarkable activity with an IC50 of 0.31 nM. mdpi.com The isomalabaricane derivatives, as a class, were found to be selectively active toward the mouse lymphoma cell line L5178Y. minia.edu.eg

Table 1: Cytotoxic Activity of this compound against Murine Leukemia Cell Lines

| Cell Line | Compound | IC50 Value | Reference |

|---|---|---|---|

| P-388 | This compound | 0.1 µg/mL | acs.org |

| P-388 | Globostellatic acids A-D | 0.1-0.46 µg/mL | nih.gov |

| P-388 | Globostellatic acids A-D | 0.2-0.8 µM | mdpi.com |

| L5178Y | Isomalabaricane derivatives | Selectively active | minia.edu.eg |

Activity against Human Cancer Cell Lines (e.g., HeLa, PC-12, HL-60, KB3-1, Hep3B, A549)

The cytotoxic and anti-proliferative activities of this compound and its derivatives have been evaluated against a panel of human cancer cell lines. However, the results indicate a degree of selectivity in its action.

Studies have shown that globostellatic acids exhibited only moderate or no cytotoxicity against human cervix carcinoma HeLa and rat pheochromocytoma PC-12 cell lines. mdpi.comminia.edu.eg In one study, this compound was tested against HeLa and PC-12 cells, but specific IC50 values were not provided, noting only that isomalabaricane derivatives were selectively active against the L5178Y mouse lymphoma cell line. minia.edu.eg

In contrast, other isomalabaricane triterpenes have shown broader activity. For instance, Stelletin A demonstrated potent activity against murine melanoma B16F10 cells. mdpi.com Furthermore, related compounds have been tested against various human cancer cell lines including HL-60 (human leukemia), KB3-1 (human epidermoid carcinoma), Hep3B (hepatocellular carcinoma), and A549 (lung adenocarcinoma). researchgate.netmdpi.com For example, 13E,17E-globostellatic acid X methyl ester showed selective proliferation suppression in HUVECs compared to KB3-1 cells. researchgate.net Another study mentions the evaluation of compounds against A549 and HL-60 cell lines, among others. mdpi.com

Differential Sensitivity across Various Cancer Types

A notable characteristic of this compound and its related compounds is the differential sensitivity observed across various cancer cell types. As mentioned, globostellatic acids displayed potent cytotoxicity against murine leukemia cells but were significantly less active against human HeLa and rat PC-12 cell lines. mdpi.com This suggests a selective mechanism of action that may be dependent on specific cellular targets or pathways that are more prominent in certain cancer types.

The selective anti-proliferative activity is a key feature of some globostellatic acid derivatives. For example, two globostellatic acid X methyl esters were found to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) with 80- to 250-fold selectivity compared to several other cell lines. capes.gov.brnih.gov This high degree of selectivity is a desirable trait for potential therapeutic agents, as it may translate to fewer side effects on healthy, non-cancerous cells.

Angiogenesis Inhibition Studies

A significant area of research for this compound and its analogues has been their potent anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. doi.org

Selective Anti-proliferative Activity against Human Umbilical Vein Endothelial Cells (HUVECs)

Several studies have highlighted the selective inhibitory effect of globostellatic acid derivatives on HUVECs, which are a key model for studying angiogenesis. capes.gov.brnih.gov Novel isomarabarican-type triterpenes, specifically globostellatic acid X methyl esters, were isolated as selective anti-proliferative agents against HUVECs. capes.gov.brdoi.org Two of these esters, with a 13E-geometry, were found to inhibit HUVEC proliferation with a selectivity of 80- to 250-fold when compared to other cell lines. capes.gov.brnih.gov This selective action against endothelial cells underscores the potential of these compounds as targeted anti-angiogenic agents. researchgate.net

Table 2: Selective Anti-proliferative Activity against HUVECs

| Compound | Selectivity vs. Other Cell Lines | Reference |

|---|---|---|

| Globostellatic acid X methyl esters (13E-geometry) | 80- to 250-fold | capes.gov.brnih.gov |

| 13E,17E-globostellatic acids X methyl ester | 80- to 250-fold vs. KB3-1, K562, and Neuro2A cells | researchgate.net |

Inhibition of Endothelial Cell Migration and Tube Formation

Beyond inhibiting proliferation, globostellatic acid derivatives have been shown to disrupt other critical steps in the angiogenic process, namely endothelial cell migration and the formation of tube-like structures. doi.org The compound 13E,17E-Globostellatic acid X methyl ester was found to inhibit both bFGF-induced tubular formation and VEGF-induced migration of HUVECs. capes.gov.brnih.gov These findings indicate that the anti-angiogenic effects of these compounds are multifaceted, targeting multiple key events in the formation of new blood vessels. mdpi.com The inhibition of migration and tube formation was also observed to be dose-dependent. researchgate.net

Apoptosis Induction and Programmed Cell Death Pathways

This compound and its closely related analogues have been investigated for their potential to induce apoptosis, a form of programmed cell death crucial for tissue homeostasis and a key target in cancer therapy. The apoptotic process involves a cascade of molecular events, including the activation of specific enzymes and the breakdown of cellular components.

Evidence of Caspase Activation (e.g., Caspase-3, Caspase-7)

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. While direct studies on this compound are limited, research on its derivatives provides insights into this mechanism. For instance, a study on 13E,17E-Globostellatic acid X methyl ester, a derivative, demonstrated its ability to induce apoptosis in human umbilical vein endothelial cells (HUVECs). Treatment with this compound led to the activation of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. nih.gov This suggests that compounds within the globostellatic acid family can trigger the enzymatic cascade leading to cell death.

Another related compound, Rhabdastrellic acid-A, has also been shown to induce apoptosis through caspase-3 activation in human promyelocytic leukemia (HL-60) cells. nih.gov The activation of these executioner caspases is a critical step that leads to the cleavage of various cellular substrates, ultimately dismantling the cell in a controlled manner. wgtn.ac.nznih.gov

Table 1: Evidence of Caspase Activation by Globostellatic Acid Derivatives and Related Compounds

| Compound | Cell Line | Activated Caspases | Observed Effect | Reference |

|---|---|---|---|---|

| 13E,17E-Globostellatic acid X methyl ester | HUVECs | Caspase-3, Caspase-7 | Induction of apoptosis | nih.gov |

| Rhabdastrellic acid-A | HL-60 | Caspase-3 | Induction of apoptosis | nih.gov |

Induction of PARP Cleavage and DNA Fragmentation

Following caspase activation, one of the key downstream events in apoptosis is the cleavage of Poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. nih.govmdpi.com Cleavage of PARP by caspases, particularly caspase-3, is considered a hallmark of apoptosis. frontiersin.orgcapes.gov.br This event is often accompanied by the fragmentation of DNA into smaller pieces.

Research on Rhabdastrellic acid-A has shown that it induces PARP cleavage in HL-60 cells, consistent with its ability to activate caspase-3. nih.gov This cleavage renders PARP inactive, preventing DNA repair and contributing to the apoptotic process. The same study also observed the condensation of nuclear chromatin and DNA fragmentation, further confirming the induction of apoptosis. nih.gov While this data is for a related compound, it provides a plausible mechanism for how this compound might exert its cytotoxic effects.

Table 2: Induction of PARP Cleavage and DNA Fragmentation by a Related Compound

| Compound | Cell Line | Key Apoptotic Events | Reference |

|---|---|---|---|

| Rhabdastrellic acid-A | HL-60 | PARP cleavage, Chromatin condensation, DNA fragmentation | nih.gov |

Potential Link to Akt Pathway Modulation (e.g., for Rhabdastrellic Acid-A)

The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. nih.govminia.edu.eg Its inhibition can lead to the induction of apoptosis. While there is no direct evidence linking this compound to the Akt pathway, studies on Rhabdastrellic acid-A have established a clear connection.

Rhabdastrellic acid-A has been shown to inhibit the Akt pathway, which contributes to its anticancer effects. mdpi.com The modulation of the Akt/mTOR pathway has also been noted for a derivative, globostellatic acid X methyl ester, suggesting this could be a common mechanism for this class of compounds. nih.gov The inhibition of this pro-survival pathway represents a significant mechanism by which these marine-derived compounds can induce cell death in cancer cells.

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

In addition to their cytotoxic properties, globostellatic acids have demonstrated potential as antimicrobial agents. Initial screenings have shown that Globostellatic acids A and D possess both antibacterial and antifungal properties. biorxiv.org Specifically, they have been reported to exhibit antibacterial activity against Salmonella and antifungal activity against Aspergillus. biorxiv.org

The broader class of isomalabaricane triterpenoids, to which globostellatic acids belong, is known for a range of biological activities, including antimicrobial effects. researchgate.netnih.gov The antimicrobial activity of fatty acids and their derivatives is a well-documented phenomenon, often involving the disruption of cell membranes or interference with essential metabolic processes. nih.govmdpi.comresearchgate.net

Table 3: Reported Antimicrobial Activities of Globostellatic Acids

| Compound(s) | Activity Type | Target Organism(s) | Reference |

|---|---|---|---|

| Globostellatic acids A and D | Antibacterial | Salmonella | biorxiv.org |

| Globostellatic acids A and D | Antifungal | Aspergillus | biorxiv.org |

Anti-inflammatory Properties

The isomalabaricane triterpenoids, the structural family of this compound, are recognized for their potential anti-inflammatory properties. researchgate.netnih.gov While specific studies focusing solely on the anti-inflammatory effects of this compound are not widely available, the general bioactivity profile of related compounds suggests this as a promising area for future research. dntb.gov.ua The anti-inflammatory effects of various natural products, including terpenoids and fatty acids, are often attributed to their ability to modulate key inflammatory pathways and the production of inflammatory mediators. mdpi.comnih.govnih.gov

Modulation of Specific Cellular Processes and Signaling Pathways

The biological activities of this compound and its analogues are underpinned by their ability to modulate specific cellular processes and signaling pathways. As discussed, a derivative, 13E,17E-Globostellatic acid X methyl ester, has been shown to induce apoptosis in HUVECs. nih.gov This compound was also found to inhibit the proliferation of these cells with high selectivity. nih.gov Furthermore, it was observed to inhibit bFGF-induced tubular formation and VEGF-induced migration of HUVECs, suggesting anti-angiogenic properties. nih.gov

Interestingly, while inducing apoptosis, 13E,17E-Globostellatic acid X methyl ester did not affect the VEGF-induced phosphorylation of ERK1/2 in HUVECs, indicating that its pro-apoptotic and anti-angiogenic effects may be mediated through pathways other than the canonical ERK signaling pathway in this context. nih.gov The modulation of the PI3K/Akt/mTOR signaling pathway by this derivative further points to the complex interactions of these compounds with cellular signaling networks. nih.govminia.edu.eg

Table 4: Modulation of Cellular Processes by a Globostellatic Acid Derivative

| Compound | Cell Line | Modulated Process/Pathway | Observed Effect | Reference |

|---|---|---|---|---|

| 13E,17E-Globostellatic acid X methyl ester | HUVECs | Proliferation | Inhibition | nih.gov |

| bFGF-induced tubular formation | Inhibition | nih.gov | ||

| VEGF-induced migration | Inhibition | nih.gov | ||

| VEGF-induced phosphorylation of ERK1/2 | No effect | nih.gov | ||

| Apoptosis | Induction | nih.govnih.gov | ||

| Akt/mTOR pathway | Modulation | nih.gov |

Gene Expression Alterations

While direct, comprehensive studies detailing the global gene expression alterations induced by this compound are not extensively documented in the public literature, the well-established biological activities of the isomalabaricane triterpenoid (B12794562) class, to which it belongs, strongly indicate an influence on gene expression. nih.govwikipedia.org The potent cytotoxic and anti-proliferative effects observed for this compound and its analogues are fundamentally linked to the modulation of genes that regulate critical cellular processes such as cell cycle progression and apoptosis. nih.govnih.gov

Investigations into related isomalabaricane compounds provide insight into the likely mechanisms. For instance, some related stellettins have demonstrated selective cytotoxicity against human colon tumor cells deficient in the p21WAF1/Cip1 gene, a crucial regulator of the cell cycle, suggesting an interaction with this pathway. nih.gov Another related isomalabaricane, Jaspolide B, has been shown to induce cell cycle arrest in the G1 phase in liver carcinoma cells. nih.gov Furthermore, derivatives of Globostellatic acid have been found to induce apoptosis through the activation of caspases, a process governed by a cascade of gene expression changes. nih.govresearchgate.net These findings collectively suggest that the anticancer activity of this compound is mediated by significant alterations in the expression of genes controlling cell life and death.

Table 1: Biological Activities of Related Isomalabaricane Triterpenoids Implying Gene Expression Modulation

| Compound/Class | Biological Activity | Implied Impact on Gene Expression | Reference |

| Stellettins A-D, H, I | Selective cytotoxicity towards p21WAF1/Cip1-deficient HCT-116 cells | Modulation of cell cycle regulatory genes | nih.gov |

| 13E,17E-Globostellatic acid X methyl ester | Induction of caspase-3 and -7 activity in HUVECs | Upregulation of pro-apoptotic genes | nih.gov |

| Jaspolide B | Induction of G1 phase cell cycle arrest in cancer cells | Alteration of genes controlling cell cycle checkpoints (e.g., cyclins, CDKs) | nih.gov |

| Isomalabaricanes (general) | Potent cytotoxicity against various tumor cell lines | Widespread changes in genes related to proliferation, survival, and apoptosis | nih.govresearchgate.netminia.edu.eg |

Lack of Effect on Specific Pathways (e.g., VEGF-induced ERK1/2 phosphorylation)

Preclinical mechanistic studies have revealed a notable specificity in the action of globostellatic acid derivatives. Specifically, research on 13E,17E-Globostellatic acid X methyl ester, a derivative of Globostellatic acid, has shown that while it potently inhibits proliferation and induces apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs), it does not interfere with all signaling pathways. nih.gov A key finding is its lack of effect on the Vascular Endothelial Growth Factor (VEGF)-induced phosphorylation of ERK1/2. nih.govwikipedia.org This indicates that the anti-angiogenic activity of this compound occurs through a mechanism that is independent of the canonical VEGF-VEGFR2-ERK1/2 signaling axis, which is a common target for other anti-angiogenic agents.

Table 2: Effect of a Globostellatic Acid Derivative on a Key Angiogenesis Pathway

| Compound | Cell Line | Pathway Investigated | Finding | Reference |

| 13E,17E-Globostellatic acid X methyl ester | HUVEC | VEGF-induced ERK1/2 phosphorylation | No effect observed | wikipedia.org, nih.gov |

In Vivo Preclinical Animal Models (Excluding Clinical Human Trials)

The evaluation of novel therapeutic compounds in preclinical animal models is a critical step in drug development, providing insights into efficacy and behavior in a whole-organism context. wgtn.ac.nznih.gov For many marine-derived triterpenoids, this stage has demonstrated significant anti-cancer efficacy. nih.govresearchgate.netresearchgate.net

Efficacy Assessment in Disease Models (e.g., tumor growth inhibition in xenograft models)

A substantial number of triterpenoids isolated from marine organisms have shown anti-cancer efficacy in preclinical animal models, including xenograft models where human tumors are grown in immunocompromised mice. researchgate.netmdpi.comreactionbiology.com For example, the triterpenoid glycoside frondoside A effectively reduced the growth of breast cancer xenografts in mice. mdpi.com Similarly, another marine triterpenoid demonstrated significant in vivo antineoplastic activity against mouse Lewis lung cancer and S180 sarcoma models. mdpi.com

However, despite the potent in vitro cytotoxic and anti-proliferative activities of this compound and its derivatives, specific studies detailing their efficacy in in vivo disease models, such as tumor growth inhibition in xenografts, are not prominently reported in the reviewed scientific literature. While a related isomalabaricane, stellettin B, has been tested in a zebrafish model for Parkinson's disease with positive outcomes, comprehensive in vivo cancer model data for this compound itself remains to be published. mdpi.com The promising in vitro results suggest that this compound is a candidate for such future in vivo investigations. minia.edu.egmdpi.com

Table 3: Examples of In Vivo Efficacy for Marine Triterpenoids (Related to this compound)

| Compound | Animal Model | Disease Model | Outcome | Reference |

| Frondoside A | Athymic mice | Breast cancer xenograft | Decreased tumor growth | mdpi.com |

| Unnamed Triterpenoid | Mouse | Lewis lung cancer & S180 sarcoma | Tumor reduction of 48.39% and 57.48% | mdpi.com |

| Stellettin B | Zebrafish | Parkinson's disease model | Reversal of locomotor deficit | mdpi.com |

| Petrosaspongiolide A | Immunosuppressed rats | Bronchopulmonary tumor (NSCLC-N6) | Inhibition of tumoral proliferation | mdpi.com |

Pharmacodynamic Endpoints

Due to the absence of published in vivo studies specifically for this compound in disease models, there is no available data on its pharmacodynamic endpoints. The determination of relevant pharmacodynamic markers, such as changes in tumor size, levels of apoptotic markers (e.g., cleaved caspase-3) in tumor tissue, or inhibition of angiogenesis markers, would be contingent upon the execution of such in vivo experiments.

Structure Activity Relationship Sar Studies

Impact of Side Chain Modifications on Biological Activity

The side chain of globostellatic acid A is a critical determinant of its biological activity. Modifications to this part of the molecule, such as altering the polyene conjugated system, esterification of the carboxylic acid, and deacetylation, have been shown to significantly impact its potency and selectivity.

Role of Polyene Conjugated Systems

The conjugated polyene side chain is an essential structural feature for the biological activity of globostellatic acids. doi.orgminia.edu.eg The length and nature of this conjugated system are crucial for the potent and selective anti-proliferative activity against various cell lines, including human umbilical vein endothelial cells (HUVECs). doi.org Studies have indicated that an unfunctionalized conjugated penta-ene side chain is a key element for this activity. doi.org The highly conjugated polyene chromophore is also responsible for the characteristic UV absorption maxima observed between 300 and 400 nm for isomalabaricanes. minia.edu.eg The length of this conjugated system can influence the specific wavelength of maximum absorption. minia.edu.eg

Effects of Esterification (e.g., Methyl Esters)

Esterification of the carboxylic acid group in globostellatic acids, particularly to form methyl esters, has been a common modification in SAR studies. doi.orgminia.edu.eg The conversion of the carboxylic acid to its methyl ester can influence the compound's biological profile, including its anti-proliferative and anti-angiogenic activities. doi.org For instance, globostellatic acid X methyl esters have demonstrated selective anti-proliferative activity against HUVECs. doi.org The process of esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water, a reaction that can be catalyzed by acid. utexas.edu This modification can alter the polarity and bioavailability of the parent compound. medcraveonline.com

Influence of Deacetylation

Deacetylation, the removal of an acetyl group, at specific positions on the globostellatic acid scaffold can have a profound effect on its cytotoxicity. For example, the 3-O-deacetyl congeners, globostellatic acids H and I, were found to be significantly more active against mouse lymphoma L5178Y cells than their acetylated counterparts, globostellatic acids J and K. mdpi.com This suggests that the presence of a free hydroxyl group at the C-3 position enhances cytotoxic activity. mdpi.com Deacetylation is a common biological process, often mediated by enzymes called histone deacetylases (HDACs), which play a role in regulating gene expression. mdpi.comfrontiersin.org

Significance of Functional Groups on the Tricyclic Core

The tricyclic core of this compound is adorned with several functional groups that are pivotal for its biological activity. doi.org The specific placement and nature of these groups, including hydroxyl, carboxyl, and ketone moieties, are critical for the molecule's interaction with its biological targets. doi.orgresearchgate.net

Stereochemical Influences on Activity (e.g., E/Z isomerism)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in the biological activity of globostellatic acids. researchgate.net Isomerization, particularly at the C-13 double bond of the side chain, can lead to the formation of E/Z isomers, which can exhibit different biological potencies. minia.edu.egresearchgate.net

The geometry of the double bonds in the polyene side chain is a significant factor. For example, SAR studies have suggested that the 13E-geometry is an important structural element for the potent and selective anti-proliferative activity against HUVECs. doi.org The interconversion between E and Z isomers can occur in the presence of light, often resulting in the isolation of isomeric mixtures. minia.edu.egresearchgate.net E/Z isomerism, a type of stereoisomerism, arises due to the restricted rotation around a carbon-carbon double bond. creative-chemistry.org.ukstudymind.co.uk The Cahn-Ingold-Prelog priority rules are used to assign the E (entgegen, opposite) or Z (zusammen, together) configuration to each isomer based on the relative positions of the highest-priority groups attached to the double-bond carbons. pressbooks.pub

Identification of Key Pharmacophores and Structural Motifs for Activity

The biological activity of this compound and its related compounds, particularly their anti-angiogenic effects, is intrinsically linked to specific structural features. Through the analysis of naturally occurring analogues and synthetic derivatives, researchers have identified key pharmacophores and structural motifs that are crucial for their potent and selective action against endothelial cells.

A pivotal element for the anti-proliferative activity against human umbilical vein endothelial cells (HUVECs) is the unfunctionalized conjugated penta-ene side chain . researchgate.net Studies have demonstrated that the geometry of this side chain is critical, with the 13E-geometry being a significant contributor to the potent and selective bioactivity. capes.gov.brnih.gov The presence of this extended, conjugated system is a recurring feature among the more active compounds in this class.

In contrast to the side chain, the A-ring of the isomarabarican skeleton appears to have minimal contribution to the selective anti-proliferative effects. researchgate.net This suggests that modifications to the A-ring are less likely to impact the desired anti-angiogenic activity, offering a potential site for alterations to improve other properties like solubility or metabolic stability without compromising efficacy.

Further structure-activity relationship (SAR) investigations have highlighted the importance of other substitutions. For instance, in related globostellatic acids, the acetylation of the C-3 hydroxyl group has been shown to decrease bioactivity . mdpi.com This indicates that a free hydroxyl group at this position, or at least the absence of a bulky acetyl group, is favorable for activity.

The synthesis of simplified analogues has provided additional insights. A model compound containing the BC-ring of the globostellatic acid skeleton connected to the conjugated penta-ene side chain was synthesized and showed moderate, selective anti-proliferative activity against HUVECs. researchgate.net This finding reinforces the significance of the BC-ring system in conjunction with the essential penta-ene side chain as the core pharmacophore responsible for the observed biological effects.

The table below summarizes the key structural features of Globostellatic acid analogues and their impact on anti-proliferative activity against HUVECs.

| Compound/Analogue | Key Structural Feature(s) | Impact on Anti-proliferative Activity |

| Globostellatic acid X methyl esters (13E-geometry) | Conjugated penta-ene side chain with 13E-geometry | High and selective activity |

| Analogues with modified A-ring | Alterations in the A-ring of the isomarabarican skeleton | Little to no contribution to activity |

| 3-O-deacetyl globostellatic acids H/I | Free hydroxyl group at C-3 | Highly active |

| 3-O-acetyl globostellatic acids J/K | Acetylated hydroxyl group at C-3 | Decreased activity compared to deacetylated analogues |

| Synthetic BC-ring model with penta-ene side chain | Simplified core structure retaining the BC-ring and side chain | Moderate and selective activity |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

As of the current literature, specific Quantitative Structure-Activity Relationship (QSAR) studies focusing exclusively on this compound have not been extensively reported. QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of novel compounds and optimizing lead structures. nih.gov

In the absence of specific QSAR models for this compound, a hypothetical approach can be outlined based on established methodologies. A QSAR study for this compound and its analogues would typically involve the following steps:

Data Set Compilation: A series of Globostellatic acid analogues with experimentally determined anti-angiogenic activities (e.g., IC₅₀ values against HUVECs) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological descriptors: Indices that describe the connectivity of atoms in the molecule, such as molecular connectivity indices.

Geometrical (3D) descriptors: Descriptors derived from the three-dimensional structure of the molecule, including molecular surface area and volume.

Physicochemical descriptors: Parameters like logP (lipophilicity), molar refractivity, and polar surface area.

Quantum-chemical descriptors: Electronic properties such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and partial atomic charges.

Model Development and Validation: Statistical methods would be employed to build a mathematical model that relates the calculated descriptors (independent variables) to the biological activity (dependent variable). Common modeling techniques include:

Multiple Linear Regression (MLR): A method to establish a linear relationship between the descriptors and activity.

Partial Least Squares (PLS): A regression method suitable for data sets with many, and possibly correlated, descriptors.

Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), k-Nearest Neighbors (kNN), and Artificial Neural Networks (ANN) can be used to model complex, non-linear relationships.

The predictive power and robustness of the developed QSAR model would be rigorously validated using internal (e.g., cross-validation) and external validation (using a separate test set of compounds not used in model building).

For this compound, a QSAR model could potentially quantify the importance of the conjugated penta-ene side chain's length, geometry, and electronic properties. It could also explore the impact of substitutions on the triterpenoid (B12794562) core, providing a predictive tool to guide the synthesis of new derivatives with enhanced anti-angiogenic potency.

The following table illustrates the types of computational parameters that would be relevant in a hypothetical QSAR study of this compound.

| Descriptor Class | Example Computational Parameters | Potential Relevance to this compound Activity |

| Geometrical | Molecular Surface Area, Molecular Volume, Shape Indices | Steric interactions with the biological target. |

| Topological | Wiener Index, Randić Index | Overall molecular shape and branching. |

| Physicochemical | LogP, Polar Surface Area (PSA) | Membrane permeability and solubility. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties of the conjugated system, reactivity. |

Chemical Modification and Derivatization Strategies

Synthesis of Novel Globostellatic Acid Analogues

The total synthesis of complex natural products like globostellatic acids is challenging, limiting the availability of material for extensive study. semanticscholar.org To overcome this, researchers have focused on synthesizing structural analogues, particularly simplified models that retain key features of the parent molecule.

A notable achievement has been the concise synthesis of BC-ring model compounds of 13E,17E-globostellatic acid X methyl ester. doi.orgnih.gov One approach began with the commercially available Hajos-Parrish ketone, achieving the synthesis of a key model compound in just 10 reaction steps. doi.orgrsc.org The synthesis employed strategic reactions such as ynolate olefination and allylic oxidation to construct the core structure. doi.org Another synthetic route toward a globostellatic acid derivative for SAR studies involved a Stille coupling reaction to connect the bicyclic core with the side chain. mdpi.com This synthesis provided a globostellatic acid derivative (compound 63) specifically for these exploratory studies. mdpi.com

These synthetic analogues serve as crucial platforms for further modification and biological evaluation, allowing researchers to probe the importance of different structural components of the globostellatic acid scaffold. doi.org

Functionalization for Enhanced Potency or Selectivity

Functionalization involves the chemical modification of a lead compound to enhance its biological activity (potency) or its ability to affect a specific target over others (selectivity). rsc.org Structure-activity relationship (SAR) studies on both natural and synthetic globostellatic acid derivatives have provided valuable insights.

Research has shown that the unfunctionalized conjugated penta-ene side chain, particularly with a 13E-geometry, appears to be a critical structural element for potent and selective anti-proliferative activity against human umbilical vein endothelial cells (HUVECs). doi.org The synthesis and evaluation of BC-ring model compounds revealed that while a simplified analogue (compound 5) showed moderate anti-proliferative activity and significant selectivity, further functionalization could diminish this. doi.org For instance, related compounds (23 and 24) that included a ketal moiety showed very little selectivity. doi.org

Studies on naturally occurring globostellatic acids also highlight the sensitivity of bioactivity to minor structural changes. The acetylation of the C-3 hydroxyl group, as seen in the conversion of globostellatic acids H/I to J/K, leads to a sharp decrease in cytotoxic activity against mouse lymphoma L5178Y cells. mdpi.com This suggests that a free hydroxyl group at this position is important for potency. These findings guide medicinal chemists in designing new analogues, focusing on modifications that preserve or enhance the desirable properties of the core structure while avoiding changes that reduce activity or selectivity. doi.orgmdpi.com

| Compound | Description | IC₅₀ vs HUVEC (μg/mL) | IC₅₀ vs KB 3-1 cells (μg/mL) | Selectivity Index (SI) | Source |

|---|---|---|---|---|---|

| 5 | Synthetic BC-ring model | 2.6 | 17 | 6.5 | doi.org |

| 23 | Synthetic analogue with ketal moiety | 15 | 20 | 1.3 | doi.org |

| 24 | Synthetic analogue with ketal moiety | 13 | 16 | 1.2 | doi.org |

Prodrug Design for Improved Bioavailability or Targeted Delivery

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes enzymatic or chemical conversion in the body to release the active drug. cbspd.comhrpatelpharmacy.co.in This strategy is often employed to overcome limitations such as poor solubility, low membrane permeability (which affects bioavailability), or lack of site-specificity. centralasianstudies.orgnih.gov While specific prodrugs of Globostellatic acid A have not been extensively reported, its structure offers clear opportunities for such a design strategy.

The carboxylic acid and alcohol functionalities on the this compound molecule are ideal handles for creating carrier-linked prodrugs. cbspd.com

Improving Water Solubility: Conversely, to improve water solubility, the hydroxyl or carboxyl group could be esterified with a hydrophilic moiety, such as a group containing an amino or additional carboxylate function. cbspd.com Phosphate or sulfate (B86663) esters are also common modifications to increase water solubility. cbspd.com

Targeted Delivery: Prodrugs can be designed for site-specific activation. centralasianstudies.org For example, a promoiety could be attached that is recognized by enzymes that are overexpressed in tumor cells, leading to preferential activation of the drug in cancer tissue. hrpatelpharmacy.co.in

The primary goal of any prodrug design is to create a transient chemical modification that improves the drug's pharmacokinetic profile while ensuring the linkage is efficiently cleaved in vivo to release the active parent compound. hrpatelpharmacy.co.in

| Potential Modification Site | Prodrug Strategy | Rationale | Activation Mechanism | Source |

|---|---|---|---|---|

| Carboxylic Acid | Esterification with a lipophilic alcohol | Increase lipophilicity, enhance membrane permeability and oral bioavailability. | Hydrolysis by esterase enzymes in plasma/tissues. | cbspd.comhrpatelpharmacy.co.in |

| Hydroxyl Group | Esterification with a hydrophilic group (e.g., amino acid, phosphate) | Increase water solubility for parenteral formulations. | Enzymatic hydrolysis. | cbspd.com |

| Carboxylic Acid | Amide formation with an amino acid | May utilize amino acid transporters for targeted uptake. | Hydrolysis by amidase enzymes. | nih.gov |

Bioconjugation for Research Tools or Specific Targeting

Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule, to create a new construct with combined functionalities. thermofisher.comlibretexts.org This powerful technique can be used to turn a molecule like this compound into a research tool or a highly specific therapeutic agent. nih.gov

The functional groups on this compound, particularly the carboxylic acid, provide a reactive handle for conjugation. bionordika.fi The carboxylic acid can be activated (for example, using EDC chemistry to form an NHS ester) and then reacted with a primary amine on another molecule to form a stable amide bond. thermofisher.com

Potential applications of bioconjugation for this compound include:

Research Tools: this compound could be conjugated to a reporter molecule, such as a fluorescent dye. nih.gov The resulting fluorescent conjugate would allow researchers to visualize the compound's uptake into living cells, its subcellular localization, and its interactions with cellular components in real-time using microscopy. bionordika.fi

Targeted Therapeutics (Antibody-Drug Conjugates): As a potent cytotoxic agent, this compound is a candidate for use as a "payload" in an antibody-drug conjugate (ADC). bionordika.fi In this approach, the acid would be attached via a specialized linker to a monoclonal antibody that specifically recognizes an antigen on the surface of cancer cells. beilstein-journals.org This ADC would circulate in the body and selectively bind to tumor cells, which would then internalize the conjugate. bionordika.fi Once inside the cell, the linker would be cleaved, releasing the potent globostellatic acid payload directly at the site of action, thereby maximizing its anti-cancer effect while minimizing damage to healthy tissues. beilstein-journals.org

Bioconjugation strategies offer a sophisticated path to enhance the utility of this compound, transforming it from a bioactive molecule into a precision tool for research or therapy. nih.govbionordika.fi

Analytical Methodologies for Detection, Quantification, and Metabolomic Analysis

Chromatographic Techniques for Separation and Detection

Chromatography is fundamental to the isolation and analysis of Globostellatic acid A from the complex chemical matrix of its source organism, the marine sponge Stelletta globostellata. acs.orgacs.org Various chromatographic methods are employed to achieve the necessary separation and purification.

High-Performance Liquid Chromatography (HPLC) is a key technique for the purification of this compound. acs.org Specifically, reversed-phase HPLC has been successfully utilized in its isolation. acs.orgu-tokyo.ac.jp In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the compound between the two phases.

Research findings detail the use of an Octadecyl-silylated (ODS) column for the purification process. acs.org The separation of geometric isomers of related compounds has also been achieved using reversed-phase HPLC. doi.org The conditions employed in the successful isolation of this compound are summarized in the table below.

| Parameter | Conditions | Source |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | acs.org |

| Stationary Phase (Column) | Octadecyl-silylated (ODS) silica (B1680970) gel (10 x 250 mm) | acs.org |

| Mobile Phase | 1. Methanol (B129727) / 0.1 M Sodium Perchlorate (77:23) 2. Acetonitrile (B52724) / 0.1 M Sodium Perchlorate (47:53) | acs.org |

| Flow Rate | 2.0 mL/min | acs.org |

| Detection | UV at 220 nm | acs.org |

This interactive table summarizes the HPLC conditions used for the isolation of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly effective for the analysis of complex mixtures and the identification of individual components. LC-MS/MS has been noted as a method used in the analysis of Globostellatic acids A and D. wgtn.ac.nz

While specific operational parameters for the direct LC-MS analysis of this compound are not detailed in the provided research, the technique is well-suited for such compounds. wgtn.ac.nzmdpi.com For complex organic molecules like this compound, LC-MS provides not only retention time data from the chromatography but also crucial mass-to-charge ratio information, which aids in structural elucidation and confirmation. acs.orgmdpi.com The use of volatile buffers and solvents like formic acid and acetonitrile is common in LC-MS to ensure compatibility with mass spectrometry detection, particularly with electrospray ionization (ESI) sources. waters.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust analytical technique that combines gas chromatography for separation with mass spectrometry for detection. avantiresearch.com It is primarily used for the analysis of volatile and thermally stable compounds. mdpi.com For non-volatile compounds like this compound, a triterpenoid (B12794562) carboxylic acid, derivatization is typically required to increase their volatility and thermal stability, making them amenable to GC analysis. avantiresearch.commdpi.com Common derivatization methods include esterification to convert carboxylic acids into their more volatile ester forms. avantiresearch.comnih.gov

There is no specific mention in the available research of GC-MS being used for the analysis of this compound. acs.orgacs.orgdoi.orgwgtn.ac.nzminia.edu.egresearchgate.netvt.eduunmul.ac.id The compound's high molecular weight and complex structure may make HPLC and LC-MS more direct and suitable methods for its analysis. acs.orgwgtn.ac.nz

Ion chromatography, or ion-exchange chromatography, is a process that separates ions and polar molecules based on their affinity to an ion exchanger. libretexts.orgaurigaresearch.com It is a widely used technique for the analysis of ionic substances, including organic acids. libretexts.orgshimadzu.com The stationary phase consists of a resin with fixed charged groups, and separation occurs as ionic analytes in the mobile phase compete for these sites. libretexts.org

Given that this compound possesses a carboxylic acid functional group, it can exist as an anion. acs.org This characteristic makes ion chromatography a theoretically viable method for its separation and analysis. However, the existing literature on this compound does not specify the use of ion chromatography for its detection or quantification. acs.orgacs.orgdoi.orgwgtn.ac.nzminia.edu.egvt.edu Techniques like reversed-phase HPLC have been the documented method of choice for its chromatographic separation. acs.org

Spectroscopic Detection Methods

Spectroscopic methods are indispensable for the detection and structural elucidation of natural products. For this compound, UV-Vis spectroscopy has been a primary tool for both detection during chromatographic separation and for initial structural characterization.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to quantify and characterize compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. chromatographyonline.compan.olsztyn.pl this compound possesses chromophores, specifically a conjugated double bond system, which results in characteristic UV absorption. acs.org

Its UV spectrum shows distinct absorption maxima that were critical in its initial identification. acs.org During the isolation process using HPLC, a UV detector set at 220 nm was employed to monitor the column effluent and detect the compound. acs.org Further analysis of the purified compound revealed its specific spectral properties. acs.org

| Wavelength (λmax) | Molar Absorptivity (ε) | Source |

| 326 nm | 56,000 | acs.org |

| 226 nm | 24,000 | acs.org |

This interactive table presents the UV-Vis spectral data for this compound.

This strong absorbance at specific wavelengths allows for sensitive detection and is a key characteristic used in its analysis. acs.orgminia.edu.eg

Electroconductivity Detection

Electroconductivity detection is a robust technique for the analysis of ionic species in solution. While not as common as UV or mass spectrometry for complex natural products, it is particularly well-suited for the analysis of organic acids, including compounds like this compound, especially when coupled with High-Performance Liquid Chromatography (HPLC).

The principle of direct conductivity detection relies on measuring the electrical conductivity of the mobile phase as analytes elute from the chromatography column. For organic acids, which are weak acids, their dissociation is heavily dependent on the pH of the mobile phase. shimadzu.be Typically, in separation modes like ion-exclusion chromatography, an acidic mobile phase is used to suppress the ionization of the acids and facilitate separation. shimadzu.co.ukshimadzu.com However, this suppressed ionization state results in low conductivity and high background noise, making direct detection insensitive. shimadzu.beshimadzu.com

To overcome this limitation, a post-column pH buffering system is often employed. shimadzu.co.ukresearchgate.net In this setup, a buffering solution is continuously mixed with the column effluent to raise the pH to a near-neutral level. shimadzu.beshimadzu.com This shift in pH promotes the dissociation of the organic acid molecules into their constituent ions (e.g., R-COO⁻ and H⁺). This increased ionization significantly enhances the conductivity of the analyte band relative to the stable, low-conductivity background of the mobile phase, allowing for highly sensitive and selective detection. shimadzu.beresearchgate.net

Capillary electrophoresis combined with capacitively coupled contactless conductivity detection (CE-C⁴D) represents another advanced application of this principle for analyzing low molecular weight organic acids in complex samples. nih.gov This method offers high resolution and sensitivity for ionic analytes.

pH Buffering Methods for Organic Acid Analysis

The use of pH buffers is integral to the chromatographic analysis of organic acids like this compound, influencing both separation and detection. hplc.euchromatographyonline.com

In reversed-phase HPLC, the pH of the mobile phase controls the retention of ionizable compounds. For an organic acid, a mobile phase pH below its pKa will keep it in its neutral, protonated form, increasing its hydrophobicity and retention time. chromatographyonline.com Conversely, a pH above the pKa will lead to its ionization, making it more polar and reducing its retention. Careful selection of a buffer (e.g., phosphate, acetate) allows for precise control over the pH and, therefore, the chromatographic selectivity. hplc.eu

As mentioned in the previous section, pH buffering is crucial for conductivity detection. The post-column addition of a pH-neutralizing buffer is a key component of specialized organic acid analysis systems. shimadzu.comresearchgate.net This technique dissociates the acid after separation, maximizing the detector signal without compromising the chromatographic resolution achieved under acidic conditions. shimadzu.beshimadzu.co.uk The relationship between pH and the dissociation of an organic acid is fundamental to this process; at a pH well above the acid's pKa, it exists almost entirely in its dissociated, highly conductive form. shimadzu.beshimadzu.com

Table 1: Common Buffers Used in HPLC Analysis of Organic Acids

| Buffer System | Useful pH Range | Comments |

|---|---|---|

| Phosphate | 2.1 - 3.1, 6.2 - 8.2 | Good UV transparency above 200 nm. hplc.eu |

| Acetate (B1210297) | 3.8 - 5.8 | Volatile, suitable for LC-MS applications. hplc.eu |

| Formate | 2.8 - 4.8 | Volatile, commonly used for LC-MS. |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. An FTIR spectrum provides a molecular "fingerprint" by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds. nih.govresearchgate.net

For this compound, FTIR analysis would be used to confirm the presence of key structural features characteristic of a carboxylic acid-containing triterpenoid. The spectrum would be expected to show distinct absorption bands corresponding to the various functional groups present in its structure. While a specific FTIR spectrum for this compound is not publicly available, the expected peaks can be inferred from its chemical class.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Functional Group |

|---|---|---|---|

| ~3300-2500 | O-H | Stretching (broad) | Carboxylic Acid |

| ~2960-2850 | C-H | Stretching | Alkanes (CH₃, CH₂) |

| ~1710 | C=O | Stretching | Carboxylic Acid (Dimer) |

| ~1465 | C-H | Bending | Alkanes (CH₂) |

| ~1375 | C-H | Bending | Alkanes (CH₃) |

| ~1290-1200 | C-O | Stretching | Carboxylic Acid |

Data inferred from standard FTIR correlation tables for organic functional groups. researchgate.netscielo.br

The analysis involves passing an infrared beam through a sample (often prepared as a KBr pellet or analyzed via an Attenuated Total Reflectance (ATR) accessory) and measuring the transmitted energy. nih.gov The resulting spectrum plots transmittance or absorbance against wavenumber, revealing the molecule's structural components. scielo.br

Sample Preparation and Matrix Effects Considerations

The analysis of this compound from its natural source, the marine sponge Rhabdastrella globostellata, requires a robust sample preparation protocol to isolate the target analyte from a highly complex biological matrix. mdpi.comdiva-portal.org The chemical diversity of secondary metabolites in sponges makes sample preparation a critical step that can introduce bias. frontiersin.org

A general workflow for sample preparation from a sponge includes:

Homogenization and Extraction: The sponge tissue is typically lyophilized (freeze-dried) and then ground into a fine powder. The powder is then extracted with organic solvents. A common approach is to use a sequence of solvents with increasing polarity, such as ethyl acetate followed by methanol, to extract a broad range of metabolites. nih.gov

Partitioning and Cleanup: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. For example, partitioning between an aqueous and an organic solvent (like hexane (B92381) or ethyl acetate) can remove highly polar or non-polar interferences.

Chromatographic Fractionation: The extract is further purified using column chromatography (e.g., silica gel or reversed-phase C18) to separate the complex mixture into simpler fractions, aiding in the isolation of the target compound. nih.gov

Matrix Effects: When using sensitive detection methods like mass spectrometry (MS), co-eluting compounds from the biological matrix can interfere with the ionization of the target analyte, a phenomenon known as matrix effects. nih.govbohrium.com These effects can either suppress or enhance the analyte signal, leading to inaccurate quantification. nih.govresearchgate.net To mitigate this, a "dilute and shoot" approach, where the raw extract is simply diluted before injection, can sometimes be effective for complex matrices. nih.gov Alternatively, the use of matrix-matched standards or stable isotope-labeled internal standards is crucial for compensating for these effects during method validation. nih.gov

Method Validation for Sensitivity, Specificity, and Reproducibility

For any quantitative analytical method to be considered reliable, it must undergo rigorous validation. This process establishes the performance characteristics of the method, ensuring it is fit for its intended purpose. For this compound, validation would typically be performed according to guidelines from regulatory bodies. nih.gov

Key validation parameters include:

Specificity/Selectivity: This confirms that the analytical signal is solely from this compound, without interference from other compounds in the sample matrix. In LC-MS/MS, this is achieved by monitoring specific precursor-to-product ion transitions. nih.gov

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. This is assessed by analyzing a series of standards and evaluating the resulting calibration curve, often requiring a coefficient of determination (R²) value greater than 0.99. mdpi.com

Sensitivity: This is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.com

Accuracy: The closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated. Acceptable recovery is typically within a range like 70-120%. nih.gov